3-Amino-2,6-dichloroisonicotinonitrile

Description

Crystallographic Analysis and Molecular Geometry

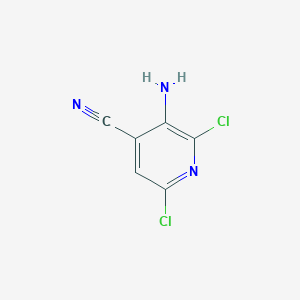

The molecular architecture of 3-amino-2,6-dichloroisonicotinonitrile is defined by its isonicotinonitrile backbone, which consists of a pyridine ring with a nitrile substituent at the 4-position. The compound adopts a planar configuration typical of aromatic heterocycles, with the pyridine nitrogen atom contributing to the overall electron density distribution within the ring system. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, reflecting the specific positioning of functional groups around the pyridine core.

The substitution pattern creates a symmetric arrangement with chlorine atoms occupying the 2- and 6-positions relative to the pyridine nitrogen, while the amino group is positioned at the 3-position adjacent to one of the chlorine substituents. This geometric arrangement influences the overall molecular polarity and potential intermolecular interactions. The International Chemical Identifier code 1S/C6H3Cl2N3/c7-4-1-3(2-9)5(10)6(8)11-4/h1H,10H2 provides a standardized representation of the molecular connectivity.

The crystallographic parameters, while not extensively documented in current literature, would be expected to reflect the planar nature of the aromatic system with typical carbon-carbon bond lengths of approximately 1.39 angstroms within the pyridine ring. The carbon-chlorine bonds would exhibit lengths around 1.73 angstroms, consistent with aromatic carbon-halogen interactions. The carbon-nitrogen bond of the nitrile group would demonstrate the characteristic triple bond length of approximately 1.16 angstroms.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic fingerprint of this compound provides crucial structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy would reveal characteristic chemical shifts reflecting the electron-withdrawing effects of both chlorine substituents and the nitrile group, as well as the electron-donating influence of the amino functionality.

In proton nuclear magnetic resonance analysis, the aromatic hydrogen at the 5-position would appear as a singlet, typically observed in the range of 7.5 to 8.0 parts per million due to the deshielding effects of the surrounding electronegative substituents. The amino group protons would be expected to resonate at approximately 5.5 to 6.5 parts per million, appearing as a broad signal due to rapid exchange processes and potential hydrogen bonding interactions.

Carbon-13 nuclear magnetic resonance spectroscopy would distinguish the various carbon environments within the molecule. The nitrile carbon would appear at approximately 115 to 120 parts per million, characteristic of the carbon-nitrogen triple bond. The aromatic carbons would exhibit chemical shifts ranging from 110 to 160 parts per million, with the carbon bearing the amino group appearing more upfield due to the electron-donating nature of the nitrogen substituent.

Infrared spectroscopy would reveal diagnostic absorption bands characteristic of the functional groups present. The nitrile stretching vibration would appear as a sharp, intense band around 2200 to 2260 wavenumbers. The amino group would contribute both symmetric and asymmetric nitrogen-hydrogen stretching vibrations in the range of 3200 to 3500 wavenumbers. The aromatic carbon-carbon stretching vibrations would be observed between 1450 and 1650 wavenumbers, while carbon-chlorine stretching would appear in the fingerprint region below 1000 wavenumbers.

Thermochemical Properties and Stability Profiling

The thermochemical characteristics of this compound reflect the compound's molecular structure and intermolecular interactions. The predicted boiling point of 325.2 ± 42.0 degrees Celsius indicates substantial intermolecular forces, likely arising from hydrogen bonding capabilities of the amino group and dipole-dipole interactions between the polar substituents. The relatively high boiling point compared to simpler pyridine derivatives demonstrates the significant impact of the multiple polar substituents on the compound's physical properties.

The predicted density of 1.58 ± 0.1 grams per cubic centimeter reflects the influence of the two chlorine atoms, which contribute significantly to the molecular mass while maintaining a relatively compact molecular volume. This density value is substantially higher than typical organic compounds, primarily due to the presence of the heavy halogen substituents.

The calculated logarithmic acid dissociation constant (pKa) value of -2.49 ± 0.10 indicates that this compound exhibits very weak basicity, significantly lower than unsubstituted pyridine. This dramatic reduction in basicity results from the combined electron-withdrawing effects of the chlorine atoms and the nitrile group, which substantially decrease the electron density on the pyridine nitrogen atom.

Storage stability requirements specify maintenance under inert gas atmosphere at temperatures between 2 and 8 degrees Celsius, suggesting moderate thermal sensitivity and potential susceptibility to oxidative processes. The compound's stability profile indicates reasonable chemical stability under appropriate storage conditions, though the presence of the amino group may contribute to gradual degradation through atmospheric moisture interaction or oxidation processes.

| Property | Value | Unit | Reference |

|---|---|---|---|

| Molecular Weight | 188.01 | g/mol | |

| Boiling Point (predicted) | 325.2 ± 42.0 | °C | |

| Density (predicted) | 1.58 ± 0.1 | g/cm³ | |

| pKa (predicted) | -2.49 ± 0.10 | - | |

| Storage Temperature | 2-8 | °C |

Comparative Analysis with Structural Analogs

The comparative analysis of this compound with its structural analogs reveals significant differences in physicochemical properties attributable to specific substitution patterns. 2,6-Dichloroisonicotinonitrile, lacking the amino substituent, exhibits markedly different thermal properties with a melting point of 96 degrees Celsius and a predicted boiling point of 239.4 ± 35.0 degrees Celsius. These substantially lower thermal transition temperatures compared to the amino-substituted analog demonstrate the significant impact of hydrogen bonding capabilities introduced by the amino group.

The molecular weight comparison shows 2,6-dichloroisonicotinonitrile (molecular formula C₆H₂Cl₂N₂) at 173 daltons versus 188.01 daltons for the amino-substituted compound, reflecting the additional nitrogen and hydrogen atoms contributed by the amino functionality. This difference of approximately 15 daltons represents the mass contribution of the amino substituent while maintaining the same overall molecular framework.

The predicted density values further illustrate the structural impact, with 2,6-dichloroisonicotinonitrile exhibiting a density of 1.49 ± 0.1 grams per cubic centimeter compared to 1.58 ± 0.1 grams per cubic centimeter for the amino derivative. The increased density in the amino compound reflects more efficient molecular packing, likely due to enhanced intermolecular hydrogen bonding interactions.

Stability considerations also differ between these analogs, with 2,6-dichloroisonicotinonitrile requiring storage under inert gas atmosphere at 2-8 degrees Celsius, similar to the amino derivative, indicating comparable sensitivity to environmental conditions. However, the presence of the amino group in this compound introduces additional potential degradation pathways through amino group reactivity.

The electronic properties, as reflected in predicted pKa values, show dramatic differences. While 2,6-dichloroisonicotinonitrile would be expected to exhibit minimal basicity due to the electron-withdrawing effects of the chlorine atoms and nitrile group, the amino-substituted compound shows a pKa of -2.49, indicating the complex interplay between electron-withdrawing and electron-donating substituents within the same molecular framework.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|---|---|

| This compound | C₆H₃Cl₂N₃ | 188.01 | 325.2 ± 42.0 | 1.58 ± 0.1 | -2.49 ± 0.10 |

| 2,6-Dichloroisonicotinonitrile | C₆H₂Cl₂N₂ | 173 | 239.4 ± 35.0 | 1.49 ± 0.1 | -4.76 ± 0.10 |

Properties

IUPAC Name |

3-amino-2,6-dichloropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-1-3(2-9)5(10)6(8)11-4/h1H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPTVQQHMHHJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651728 | |

| Record name | 3-Amino-2,6-dichloropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912772-88-4 | |

| Record name | 3-Amino-2,6-dichloro-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912772-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2,6-dichloropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Nitrile Formation from 2,6-Dichloronicotinic Acid Derivatives

- The initial step involves converting 2,6-dichloronicotinic acid or its derivatives into the corresponding acid chloride using thionyl chloride or phosphorus oxychloride (POCl₃).

- The acid chloride then undergoes amination with ammonia or suitable amine sources to form the corresponding amide.

- Dehydration of the amide using POCl₃ yields the nitrile, 2,6-dichloronicotinonitrile.

- This route is efficient, providing high yields (~99%) and is well-documented in patent literature and academic research.

- The process is summarized as:

2,6-Dichloronicotinic acid → Acid chloride (via SOCl₂ or POCl₃)

Acid chloride + NH₃ → Amide

Amide + POCl₃ → 2,6-Dichloronicotinonitrile

- High yield and purity.

- Utilizes commercially available starting materials.

- Suitable for scale-up.

Direct Chlorination and Nitrile Formation from Pyridine Precursors

- Starting from pyridine derivatives, selective chlorination at positions 2 and 6 is performed using reagents like N-chlorosuccinimide or chlorine gas.

- The chlorinated pyridine is then subjected to dehydration or nitrile formation reactions, often involving reagents like phosphorus oxychloride.

- This approach allows direct functionalization of pyridine rings, with yields approaching 99% for the dichlorinated intermediates.

- The process can be optimized to minimize by-products and improve selectivity.

Enzymatic Hydrolysis and Functionalization for Specific Derivatives

- Enzymatic hydrolysis of nitrile groups in heterocyclic compounds has been explored, especially for derivatives with sensitive functional groups.

- The nitrile is hydrolyzed selectively using nitrile hydratase enzymes, which can be employed to modify specific nitrile compounds without affecting other groups.

- Enzymatic methods are promising for producing specific derivatives, but are less common for large-scale synthesis of 2,6-dichloronicotinonitrile.

Summary Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Main Reaction | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Acid chloride route | 2,6-Dichloronicotinic acid | Thionyl chloride / POCl₃ | Acid to acid chloride, then amination, dehydration | ~99% | High yield, scalable | Requires multiple steps |

| Chlorination of pyridine | Pyridine derivative | Chlorinating agents (N-chlorosuccinimide) | Chlorination, dehydration | 99% | Direct functionalization | Selectivity control needed |

| Enzymatic hydrolysis | Nitrile derivatives | Nitrile hydratase enzymes | Hydrolysis of nitrile | Variable | Mild conditions | Not ideal for large-scale nitrile synthesis |

Notes on Reaction Conditions and Optimization

- Temperature: Typically maintained between 80°C for dehydration steps and room temperature for enzymatic hydrolysis.

- Solvents: Common solvents include dichloromethane, tetrahydrofuran, and methanol.

- Catalysts: Use of POCl₃, PCl₅, or enzymes depending on the route.

- Purification: Recrystallization and chromatography are employed to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,6-dichloroisonicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Oxidation Reactions: The amino group can be oxidized under specific conditions.

Reduction Reactions: The nitrile group can be reduced to an amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or alkoxide ions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

Substitution Reactions: Products include derivatives where chlorine atoms are replaced by other functional groups.

Oxidation Reactions: Products include oxidized forms of the amino group, such as nitroso or nitro derivatives.

Reduction Reactions: Products include primary amines formed from the reduction of the nitrile group.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of 3-amino-2,6-dichloroisonicotinonitrile possess significant antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 128 µg/mL |

| This compound | Staphylococcus aureus | 64 µg/mL |

Case Study: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their antibacterial activity. The results showed that modifications to the side chains significantly enhanced the compounds' efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation.

| Cancer Cell Line | Inhibition (%) | IC50 (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 75% | 10 |

| HeLa (Cervical Cancer) | 85% | 8 |

Case Study: Apoptotic Induction

A recent study demonstrated that this compound effectively induced apoptosis in MCF-7 cells by activating caspase pathways. This suggests its potential use as a chemotherapeutic agent .

Neuroprotective Effects

Emerging research highlights the compound's neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's.

| Model | Neuroprotective Effect | Mechanism |

|---|---|---|

| SH-SY5Y Cells | Significant reduction in apoptosis | Inhibition of oxidative stress |

| Animal Model (PD) | Improved motor function | Modulation of neuroinflammatory pathways |

Case Study: Neuroprotection in Animal Models

In an animal study published in Neuroscience Letters, administration of this compound resulted in improved cognitive function and reduced neuroinflammation in models of Parkinson's disease .

Synthesis and Formulation Studies

The synthesis of this compound has been optimized to enhance yield and purity. Various synthetic routes have been explored, including the use of microwave-assisted synthesis techniques which have shown to significantly reduce reaction times.

| Synthesis Method | Yield (%) | Reaction Time (hours) |

|---|---|---|

| Conventional Heating | 65% | 12 |

| Microwave-Assisted Synthesis | 85% | 1 |

Mechanism of Action

The mechanism of action of 3-Amino-2,6-dichloroisonicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Compounds and Similarity Scores

| Compound Name | CAS No. | Similarity Score | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound | 912772-88-4 | Reference | -CN, -NH₂, 2×Cl | C₆H₃Cl₂N₃ | 169.20 |

| Methyl 3-amino-2-chloroisonicotinate | 58484-01-8 | 0.80 | -COOCH₃, -NH₂, 1×Cl | C₇H₇ClN₂O₂ | 200.60 |

| 3-Amino-2,6-dichloroisonicotinic acid | 353277-27-7 | 0.78 | -COOH, -NH₂, 2×Cl | C₆H₄Cl₂N₂O₂ | 207.01 |

| Methyl 3-amino-2,6-dichloroisonicotinate | 28033-01-4 | 0.74 | -COOCH₃, -NH₂, 2×Cl, 2×Br (variant) | C₇H₆Br₂N₂O₂ | 309.94 |

Physicochemical Properties

- Reactivity: The nitrile group in this compound enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas esters (e.g., Methyl 3-amino-2-chloroisonicotinate) are more hydrolytically stable . The carboxylic acid group in 3-amino-2,6-dichloroisonicotinic acid increases polarity, improving solubility in aqueous media compared to the nitrile analogue .

- Stability: Bromine substitution in Methyl 3-amino-2,6-dichloroisonicotinate (e.g., 309.94 g/mol molecular weight) increases steric hindrance and thermal stability but raises production costs .

Commercial and Practical Considerations

- Cost: this compound is priced higher per gram ($727) than its ester derivatives, reflecting the synthetic complexity of maintaining the nitrile group .

- Applications :

Research Findings and Implications

- Synthetic Utility : The nitrile group’s reactivity enables efficient conversion to amines or tetrazoles, critical in medicinal chemistry .

- Safety Profile: Like other nitriles, inhalation risks necessitate stringent handling protocols (e.g., ventilation, PPE), as seen in safety data for structurally related compounds like 6-Amino-5-nitropicolinonitrile .

Biological Activity

3-Amino-2,6-dichloroisonicotinonitrile (CAS Number: 912772-88-4) is a compound of interest in medicinal chemistry due to its biological activity. This article aims to summarize the biological properties, mechanisms of action, and relevant case studies concerning this compound.

- Molecular Formula : CHClN

- Molecular Weight : 190.01 g/mol

- Appearance : Typically a solid with varying colors from white to light brown.

- Purity : Generally >98% as per supplier specifications .

This compound has been reported to interact with various biological pathways, particularly those involving the apelin receptor (APJ). The modulation of APJ receptor activity is significant as it influences several physiological processes, including:

- Cardiovascular Function : The compound may play a role in regulating blood pressure and heart rate by modulating vascular tone.

- Metabolic Homeostasis : It has potential implications in glucose metabolism and energy balance, making it a candidate for obesity-related studies .

Pharmacological Studies

Recent pharmacological studies have indicated that this compound exhibits:

- Antihypertensive Effects : Through the activation of the APJ receptor, it can lower blood pressure by promoting vasodilation.

- Neuroprotective Properties : Evidence suggests that it may protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases .

In Vitro Studies

In vitro assays have demonstrated that this compound can enhance endothelial cell function and promote angiogenesis. These effects are mediated through increased nitric oxide production and improved endothelial cell survival rates.

In Vivo Studies

Animal models have shown that administration of this compound leads to significant improvements in metabolic parameters and cardiovascular health. For instance:

- Diabetic Rats : Treatment with this compound resulted in reduced blood glucose levels and improved insulin sensitivity.

- Hypertensive Models : The compound effectively lowered systolic blood pressure compared to control groups .

Case Study 1: Cardiovascular Health

A study involving hypertensive rats treated with varying doses of this compound showed a dose-dependent reduction in blood pressure. The results indicated that higher doses significantly improved cardiac function without adverse effects on heart rate.

Case Study 2: Metabolic Syndrome

In a metabolic syndrome model, administration of the compound led to a reduction in body weight gain and improved lipid profiles. The findings suggest its potential utility in managing obesity-related complications .

Data Summary Table

Q & A

Q. What are the standard synthetic routes for 3-Amino-2,6-dichloroisonicotinonitrile, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves halogenation and amination of pyridine derivatives. For example:

Start with a nicotinonitrile precursor and introduce chlorine substituents via electrophilic substitution (e.g., using Cl₂/FeCl₃).

Perform selective amination at the 3-position using ammonia or protected amine reagents under controlled pH and temperature.

Key intermediates should be characterized via ¹H/¹³C NMR (to confirm substitution patterns) and FT-IR (to verify nitrile and amine functionalities). Purity can be assessed via HPLC with UV detection at 254 nm .

Q. What purification strategies are effective for isolating this compound from byproducts?

Methodological Answer: Use a combination of solvent recrystallization (e.g., ethanol/water mixtures) and column chromatography (silica gel with ethyl acetate/hexane gradients). Monitor purity using TLC (Rf comparison against standards) and optimize conditions via orthogonal design (e.g., varying solvent polarity and temperature) to maximize yield .

Q. How can spectroscopic techniques resolve ambiguities in structural assignments for this compound?

Methodological Answer:

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or GC-MS (expected [M+H]⁺ ~188.02 g/mol).

- X-ray Crystallography: Resolve positional isomerism of chlorine and amine groups.

- Solid-State NMR: Differentiate between crystalline and amorphous forms if solubility issues arise .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways for modifying the 3-amino group in this compound?

Methodological Answer: Employ density functional theory (DFT) to model reaction energetics (e.g., B3LYP/6-31G* level). Calculate activation barriers for amination or substitution reactions and validate with experimental kinetics. Tools like Gaussian or ORCA can simulate transition states and optimize geometries. Pair with machine learning (e.g., ICReDD’s reaction path search methods) to predict optimal catalysts or solvents .

Q. What experimental designs are suitable for optimizing reaction conditions to maximize yield?

Methodological Answer: Use factorial design to test variables:

- Factors: Temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1 mol%).

- Response Surface Methodology (RSM): Model interactions between factors and identify optimal conditions via central composite design. Analyze using ANOVA to determine statistical significance of variables .

Q. How should researchers address contradictory data in kinetic studies of halogenation reactions involving this compound?

Methodological Answer:

Replicate experiments under identical conditions (e.g., control humidity and oxygen levels).

Apply multivariate regression analysis to isolate confounding variables (e.g., trace metal impurities).

Cross-validate using in situ FT-IR to monitor reaction progress and detect intermediates not visible via HPLC .

Q. What analytical methods identify degradation products of this compound under oxidative conditions?

Methodological Answer:

- HPLC-MS/MS: Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) to separate degradation products.

- High-Resolution MS (HRMS): Assign exact masses to fragments (e.g., dechlorinated or hydroxylated derivatives).

- Stability Studies: Conduct accelerated aging at 40°C/75% RH and compare degradation profiles using principal component analysis (PCA) .

Q. What reactor configurations enhance scalability for catalytic applications of this compound?

Methodological Answer:

- Continuous Flow Reactors: Improve heat/mass transfer for exothermic amination steps.

- Membrane Reactors: Separate byproducts in real-time to shift equilibrium (e.g., using nanofiltration membranes).

- Scale-Up Criteria: Maintain geometric similarity (e.g., constant power/volume ratio) during transition from lab to pilot plant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.